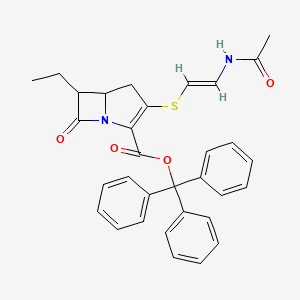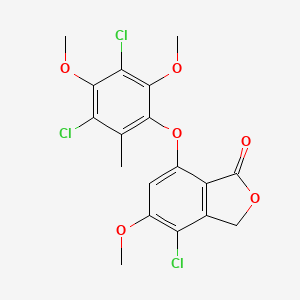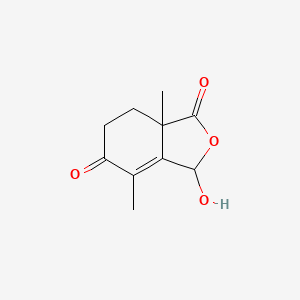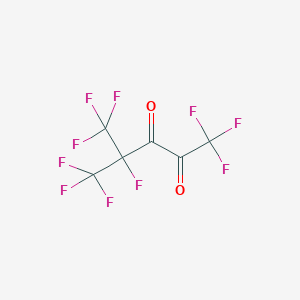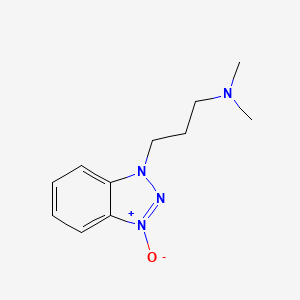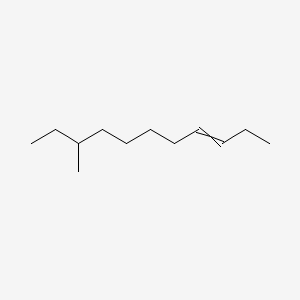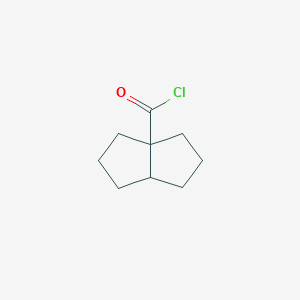
1,2,4,6,7-Pentabromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6,7-Pentabromonaphthalene is a brominated derivative of naphthalene, characterized by the presence of five bromine atoms attached to the naphthalene ring. Its molecular formula is C10H3Br5, and it has a molecular weight of approximately 522.651 Da
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,6,7-Pentabromonaphthalene can be synthesized through the bromination of naphthalene. The process involves the use of bromine as a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabrominated compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,6,7-Pentabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones and other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as zinc in acetic acid or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: Products include less brominated naphthalenes.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Applications De Recherche Scientifique
1,2,4,6,7-Pentabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,6,7-Pentabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance its reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentabromonaphthalene: Another pentabrominated derivative with bromine atoms at different positions.
1,2,3,4,6-Pentabromonaphthalene: Similar structure but with bromine atoms at different positions.
1,2,3,5,6-Pentabromonaphthalene: Another isomer with a different bromination pattern.
Uniqueness: 1,2,4,6,7-Pentabromonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Propriétés
Numéro CAS |
75625-25-1 |
|---|---|
Formule moléculaire |
C10H3Br5 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
1,2,4,6,7-pentabromonaphthalene |
InChI |
InChI=1S/C10H3Br5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H |
Clé InChI |
BZPSOPFSQYNUQX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)C(=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





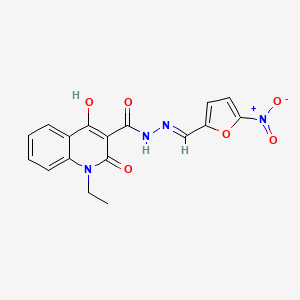
silane](/img/structure/B14456542.png)
